molecular formula C8H8N2 B140052 4-Ethylpyridine-2-carbonitrile CAS No. 92486-38-9

4-Ethylpyridine-2-carbonitrile

Cat. No.: B140052
CAS No.: 92486-38-9
M. Wt: 132.16 g/mol
InChI Key: WSIWRNNXMDBVGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethylpyridine-2-carbonitrile is a chemical compound that is used in scientific research due to its diverse applications . It serves as an essential building block for the synthesis of various pharmaceuticals, agrochemicals, and organic compounds.


Molecular Structure Analysis

The molecular structure of this compound is determined by various factors including its chemical composition and the arrangement of its atoms . Unfortunately, the specific molecular structure analysis for this compound is not provided in the available resources.

Scientific Research Applications

1. Synthesis and Structural Analysis

4-Ethylpyridine-2-carbonitrile has been involved in the synthesis of various compounds with intricate structures. For instance, 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile was derived from a similar compound, showcasing the potential of this compound derivatives in the field of chemical synthesis and structural analysis (Marijana Jukić et al., 2011).

2. Photovoltaic Properties

Research into the photovoltaic properties of derivatives of this compound, such as 2-Amino-6-ethyl-5-oxo-4-(3-Ph)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile, has been conducted. These studies focus on their applications in organic–inorganic photodiode fabrication, demonstrating the material's potential in renewable energy technologies (H. Zeyada et al., 2016).

3. Antiviral Activity

The synthesis and study of derivatives of this compound have been explored for potential antiviral activities. Compounds like 5′-Acetyl-6′-methyl-2′-thioxo-1′,2′-dihydro-3,4′-bipyridine-3′-carbonitrile have been evaluated for their effectiveness against viruses such as the Herpes Simplex virus and Hepatitis A virus (F. Attaby et al., 2006).

4. Anti-proliferative Properties

Research has also been conducted on the anti-proliferative properties of benzochromene derivatives of this compound. These compounds have shown potential in the treatment of cancer, particularly in inducing apoptosis in colorectal cancer cell lines (Mina Hanifeh Ahagh et al., 2019).

5. Corrosion Inhibition

This compound derivatives have been studied for their potential as corrosion inhibitors. Derivatives such as pyrazolo[3,4-b]pyridines have been synthesized and investigated for their effectiveness in protecting mild steel in acidic environments, indicating their utility in industrial applications (A. Dandia et al., 2013).

Mechanism of Action

The mechanism of action of 4-Ethylpyridine-2-carbonitrile is not explicitly mentioned in the available resources .

Safety and Hazards

The safety and hazards associated with 4-Ethylpyridine-2-carbonitrile are not explicitly mentioned in the available resources .

Future Directions

The future directions of research involving 4-Ethylpyridine-2-carbonitrile are not explicitly mentioned in the available resources .

Properties

IUPAC Name

4-ethylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-2-7-3-4-10-8(5-7)6-9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSIWRNNXMDBVGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60560837
Record name 4-Ethylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92486-38-9
Record name 4-Ethylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 92486-38-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethylpyridine-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-Ethylpyridine-2-carbonitrile
Reactant of Route 3
Reactant of Route 3
4-Ethylpyridine-2-carbonitrile
Reactant of Route 4
Reactant of Route 4
4-Ethylpyridine-2-carbonitrile
Reactant of Route 5
Reactant of Route 5
4-Ethylpyridine-2-carbonitrile
Reactant of Route 6
Reactant of Route 6
4-Ethylpyridine-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.